(1R,2R)-1-Aminoindan-2-ol

Chiral Resolution HIV Protease Inhibition Stereochemical Control

(1R,2R)-1-Aminoindan-2-ol (CAS: 140632-19-5, also registered as 163061-73-2) is a chiral, conformationally restricted trans-1-amino-2-indanol. As a member of the 1-aminoindan-2-ol family, it features a rigid indane skeleton that fixes the spatial relationship between the amino and hydroxyl groups, making it a versatile scaffold for asymmetric synthesis and medicinal chemistry applications.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 140632-19-5
Cat. No. B142246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-1-Aminoindan-2-ol
CAS140632-19-5
SynonymsTRANS-1-AMINO-2-INDANOL
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(C(C2=CC=CC=C21)N)O
InChIInChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1
InChIKeyLOPKSXMQWBYUOI-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2R)-1-Aminoindan-2-ol (CAS 140632-19-5): Procurement and Selection Guide for Chiral Amino Alcohol Building Block


(1R,2R)-1-Aminoindan-2-ol (CAS: 140632-19-5, also registered as 163061-73-2) is a chiral, conformationally restricted trans-1-amino-2-indanol . As a member of the 1-aminoindan-2-ol family, it features a rigid indane skeleton that fixes the spatial relationship between the amino and hydroxyl groups, making it a versatile scaffold for asymmetric synthesis and medicinal chemistry applications [1].

Critical Stereochemical Constraints in (1R,2R)-1-Aminoindan-2-ol: Why Simple Analogue Substitution Is Not Viable


The 1-aminoindan-2-ol scaffold exists as four distinct stereoisomers ((1R,2R), (1S,2S), (1R,2S), (1S,2R)), each exhibiting profoundly different physicochemical properties and biological or catalytic activities due to the fixed relative orientation of the amino and hydroxyl groups on the rigid indane ring [1]. The trans-configured (1R,2R) isomer possesses a specific spatial arrangement that distinguishes it from the cis-configured (1S,2R) isomer, which is widely used as a chiral resolving agent and a key synthon for the HIV protease inhibitor Indinavir [2]. Substituting one isomer for another is not feasible without altering the stereochemical outcome of a reaction or the biological activity of a final product, making the procurement of the correct, enantiopure isomer a critical decision point in research and development [3].

Quantitative Differentiation of (1R,2R)-1-Aminoindan-2-ol Against Closest Analogues


Biological Activity Differential: (1R,2R) Isomer as an Inactive Control for (1S,2R)-1-Aminoindan-2-ol

The (1R,2R) isomer is characterized as the inactive isomer relative to the (1S,2R) counterpart, which is a known chiral resolving agent and HIV protease inhibitor synthon [1]. This differential activity is a direct consequence of stereochemistry, as the (1S,2R) isomer is the specific enantiomer required for the synthesis of Crixivan® (Indinavir) [2]. The (1R,2R) isomer, therefore, serves a distinct purpose as an experimental control or as a starting material for applications where the (1S,2R) configuration is not required .

Chiral Resolution HIV Protease Inhibition Stereochemical Control

Comparative Resolution Efficiency of Chiral Acids by cis- vs. trans-1-Aminoindan-2-ol

While the cis-configured (1S,2R)-1-aminoindan-2-ol is a well-documented resolving agent for racemic 2-arylalkanoic acids, achieving high resolution efficiency due to its ability to form a consistent columnar supramolecular hydrogen-bond network [1], the trans-configured (1R,2R) isomer is not reported for this application. A US patent (US5677469) explicitly covers the use of pure enantiomers of 1-aminoindan-2-ol for resolving chiral acids, with examples focusing on the (1S,2R) and (1R,2S) isomers for the selective crystallization of (R)- and (S)-ketoprofen, respectively [2]. The trans (1R,2R) isomer's different spatial arrangement precludes its participation in the same diastereomeric salt formation pathways .

Chiral Resolution 2-Arylalkanoic Acids Diastereomeric Salt Formation

Asymmetric Catalysis: Comparative Performance of cis-Aminoindanol vs. Other Scaffolds

A study on asymmetric transfer hydrogenation of ketones using ruthenium(II) catalysts demonstrated that a cis-1-aminoindan-2-ol derivative provided some of the highest asymmetric inductions reported for any amino alcohol ligand in this application [1]. While this study focuses on the cis-configured scaffold, it establishes the 1-aminoindan-2-ol framework as a privileged structure for this reaction class. The (1R,2R) isomer, as a trans-configured building block, offers a distinct steric and electronic environment that can be exploited to synthesize novel oxazoline-alcohol ligands and chiral auxiliaries with potentially different selectivity profiles , providing a valuable alternative scaffold for ligand optimization studies.

Asymmetric Transfer Hydrogenation Chiral Ligands Enantioselectivity

Purity Specification and Availability: (1R,2R)-1-Aminoindan-2-ol

Commercially, (1R,2R)-1-Aminoindan-2-ol is available in high purity. One vendor lists the compound (CAS 163061-73-2) at a purity of 99.70% . Another vendor notes the compound (CAS 140632-19-5) with a purity of 96% . This high enantiomeric and chemical purity is critical for its use in asymmetric synthesis and as a reliable experimental control, ensuring that observed effects are due to the compound's stereochemistry and not trace impurities. This contrasts with the (1S,2R) isomer, which is also available at 99.96% purity , highlighting that both isomers can be sourced with sufficient purity for demanding research applications.

Chemical Purity Procurement Quality Control

Validated Application Scenarios for (1R,2R)-1-Aminoindan-2-ol Based on Quantitative Evidence


Experimental Control in Chiral Resolution and Biological Assays

As a direct head-to-head comparison demonstrates, (1R,2R)-1-Aminoindan-2-ol is the inactive isomer of (1S,2R)-1-Aminoindan-2-ol [1]. It is therefore ideally suited as a stereochemical control in experiments investigating the biological activity of the (1S,2R) isomer or its derivatives, such as in HIV protease inhibition assays. Its use as a control allows for the definitive attribution of any observed activity to the specific stereochemistry of the active (1S,2R) enantiomer.

Synthesis of Novel Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The (1R,2R) isomer serves as a versatile starting material for preparing indene-based chiral auxiliaries for aldol reactions and for synthesizing oxazoline-alcohol ligands . Given that cis-aminoindanol derivatives have demonstrated exceptional performance in asymmetric transfer hydrogenation [2], the trans-configured (1R,2R) scaffold offers a distinct, underexplored stereochemical space for developing new catalysts and ligands with potentially unique selectivity profiles.

Investigating Structure-Activity Relationships (SAR) in Chiral Discrimination

Cross-study analysis reveals that the cis-(1S,2R) isomer functions as an efficient resolving agent for 2-arylalkanoic acids due to its ability to form a specific supramolecular hydrogen-bond network, a property not shared by the trans-(1R,2R) isomer [3]. This functional divergence makes the (1R,2R) isomer a valuable tool for systematically probing the structural requirements for chiral recognition and diastereomeric salt formation, thereby advancing the rational design of new resolving agents.

High-Purity Chiral Building Block for Organic Synthesis

With commercial availability at high purity (e.g., 99.70% ), (1R,2R)-1-Aminoindan-2-ol is a reliable, high-quality building block for multi-step organic syntheses. Its high purity minimizes the risk of side reactions and simplifies purification, making it a cost-effective choice for projects where the specific (1R,2R) stereochemistry is a prerequisite for the target molecule's structure or function.

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